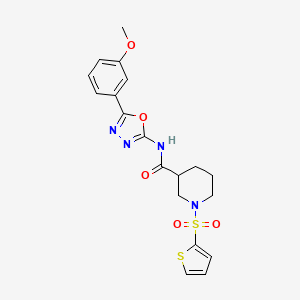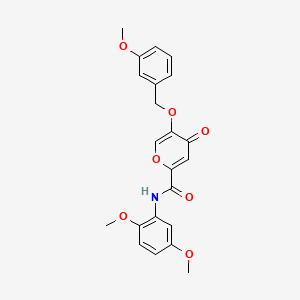
5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9ClO2 It is a furan derivative, characterized by the presence of a furan ring substituted with a 3-chloro-2-methylphenyl group and an aldehyde functional group
Vorbereitungsmethoden
The synthesis of 5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde typically involves the reaction of 3-chloro-2-methylbenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction conditions often involve heating the reactants in an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its structural features make it a candidate for drug development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring and phenyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(3-Chloro-2-methylphenyl)furan-2-carbaldehyde include:
5-(Chloromethyl)furan-2-carbaldehyde: This compound has a similar furan ring structure but with a chloromethyl group instead of the 3-chloro-2-methylphenyl group.
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: This compound features a trifluoromethyl group on the phenyl ring, which can influence its reactivity and biological activity.
5-(3-Bromo-2-methylphenyl)furan-2-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
5-(3-chloro-2-methylphenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIQFOCEIZPVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645280.png)


![1-[4-(5-Methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2645284.png)
![Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2645285.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2645288.png)
![1-[4-(AZEPANE-1-SULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]-2,2-DIMETHYLPROPAN-1-ONE](/img/structure/B2645291.png)



![8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2645295.png)
![(4R)-4-(4-Cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B2645296.png)

